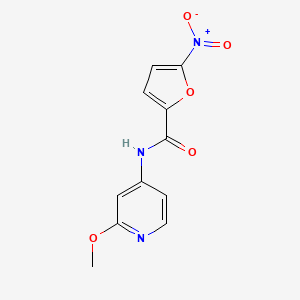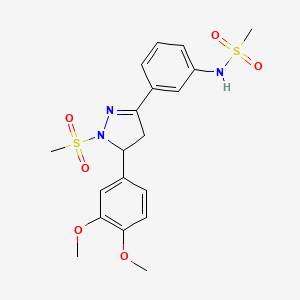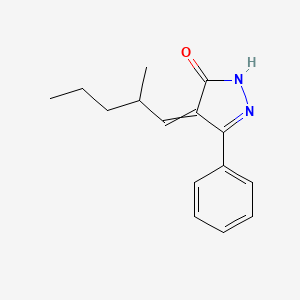![molecular formula C13H21NOS B14208704 Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]- CAS No. 835654-28-9](/img/structure/B14208704.png)
Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]- is a chemical compound with the molecular formula C₁₃H₂₁NOS This compound features a morpholine ring substituted with an ethyl-thienyl-propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]- typically involves the reaction of morpholine with 1-ethyl-1-(2-thienyl)propyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and an appropriate solvent like dimethylformamide or tetrahydrofuran to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]- can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thienyl group or the morpholine ring.
Substitution: The ethyl-thienyl-propyl group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate and solvents such as dimethylformamide or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction can lead to modified thienyl or morpholine derivatives.
Applications De Recherche Scientifique
Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler analog without the ethyl-thienyl-propyl group.
Thiophene Derivatives: Compounds containing the thiophene ring, which share some chemical properties with Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]-.
Ethyl-Substituted Morpholines: Compounds with similar ethyl substitutions but different functional groups.
Uniqueness
Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thienyl group enhances its potential for various applications, particularly in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
835654-28-9 |
|---|---|
Formule moléculaire |
C13H21NOS |
Poids moléculaire |
239.38 g/mol |
Nom IUPAC |
4-(3-thiophen-2-ylpentan-3-yl)morpholine |
InChI |
InChI=1S/C13H21NOS/c1-3-13(4-2,12-6-5-11-16-12)14-7-9-15-10-8-14/h5-6,11H,3-4,7-10H2,1-2H3 |
Clé InChI |
TVEAOMRVPPGQSM-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C1=CC=CS1)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


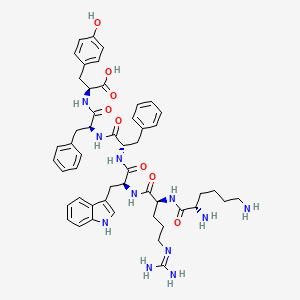
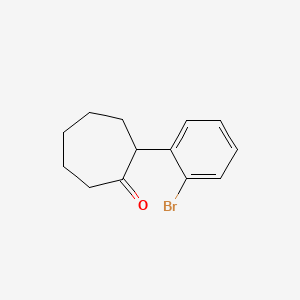
![2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14208632.png)
![Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester](/img/structure/B14208635.png)
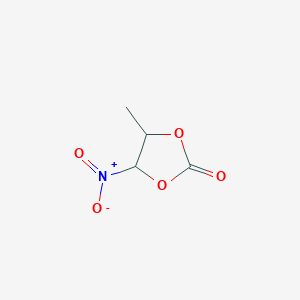
![N-[2-(Naphthalen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14208639.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14208640.png)
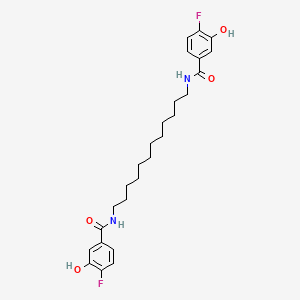

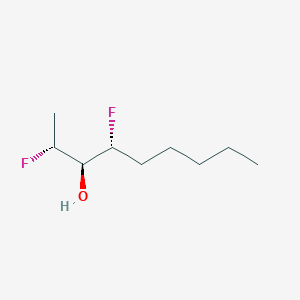
methanide](/img/structure/B14208663.png)
